

A Comparative Guide to the Selectivity Profiles of Leading FGFR Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BAY1163877**

Cat. No.: **B1191585**

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of several prominent Fibroblast Growth Factor Receptor (FGFR) inhibitors. By providing a side-by-side look at their selectivity profiles, supported by experimental data, this document aims to facilitate informed decision-making in targeted cancer therapy research.

The dysregulation of FGFR signaling pathways is a known driver in various cancers, making FGFRs a critical target for therapeutic intervention.^[1] A key consideration in the development and application of FGFR inhibitors is their selectivity profile, not only across the four FGFR subtypes (FGFR1, FGFR2, FGFR3, and FGFR4) but also against other kinases in the human kinome.^[1] This guide provides a comparative analysis of the selectivity of five notable FGFR inhibitors: futibatinib, erdafitinib, infigratinib, pemigatinib, and rogaratinib.

Kinase Inhibition Profile: A Head-to-Head Comparison

The following table summarizes the in vitro inhibitory activity (IC₅₀ in nM) of the selected FGFR inhibitors against the four FGFR isoforms. It is important to note that the data presented is compiled from multiple sources, and direct comparison may be limited by variations in experimental conditions and the specific kinase panels used in each study.^[2]

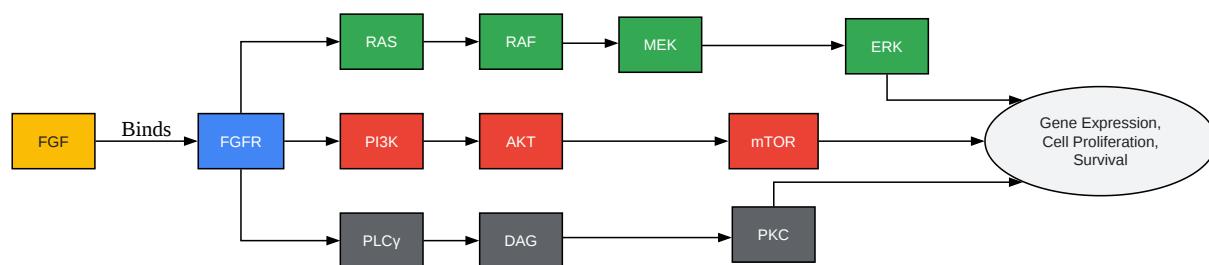
Inhibitor	FGFR1 (IC ₅₀ , nM)	FGFR2 (IC ₅₀ , nM)	FGFR3 (IC ₅₀ , nM)	FGFR4 (IC ₅₀ , nM)	Data Source(s)
Futibatinib	1.8 - 3.9	1.3 - 1.4	1.6	3.7 - 8.3	[2][3]
Erdafitinib	1.2	2.5	3.0	5.7	[2]
Infiratinib	0.9	1.4	1.0	>1000	[2]
Pemigatinib	0.4	0.5	1.2	30	[2]
Rogaratinib	1.6 - 11.2	<1 - 5.0	7.8 - 18.5	7.6 - 201	[4][5]

Key Observations:

- Futibatinib is a potent, irreversible inhibitor of FGFR1, 2, 3, and 4.[2][3] Its covalent binding mechanism offers the potential for more sustained target inhibition.[2]
- Erdafitinib is an ATP-competitive inhibitor of FGFR1-4.[6]
- Infiratinib is a selective inhibitor of FGFR1, 2, and 3, with significantly less activity against FGFR4.[7]
- Pemigatinib is another potent and selective inhibitor of FGFR1, 2, and 3.
- Rogaratinib is a potent and highly selective pan-FGFR inhibitor, demonstrating activity against all four FGFR subtypes.[4][8][9]

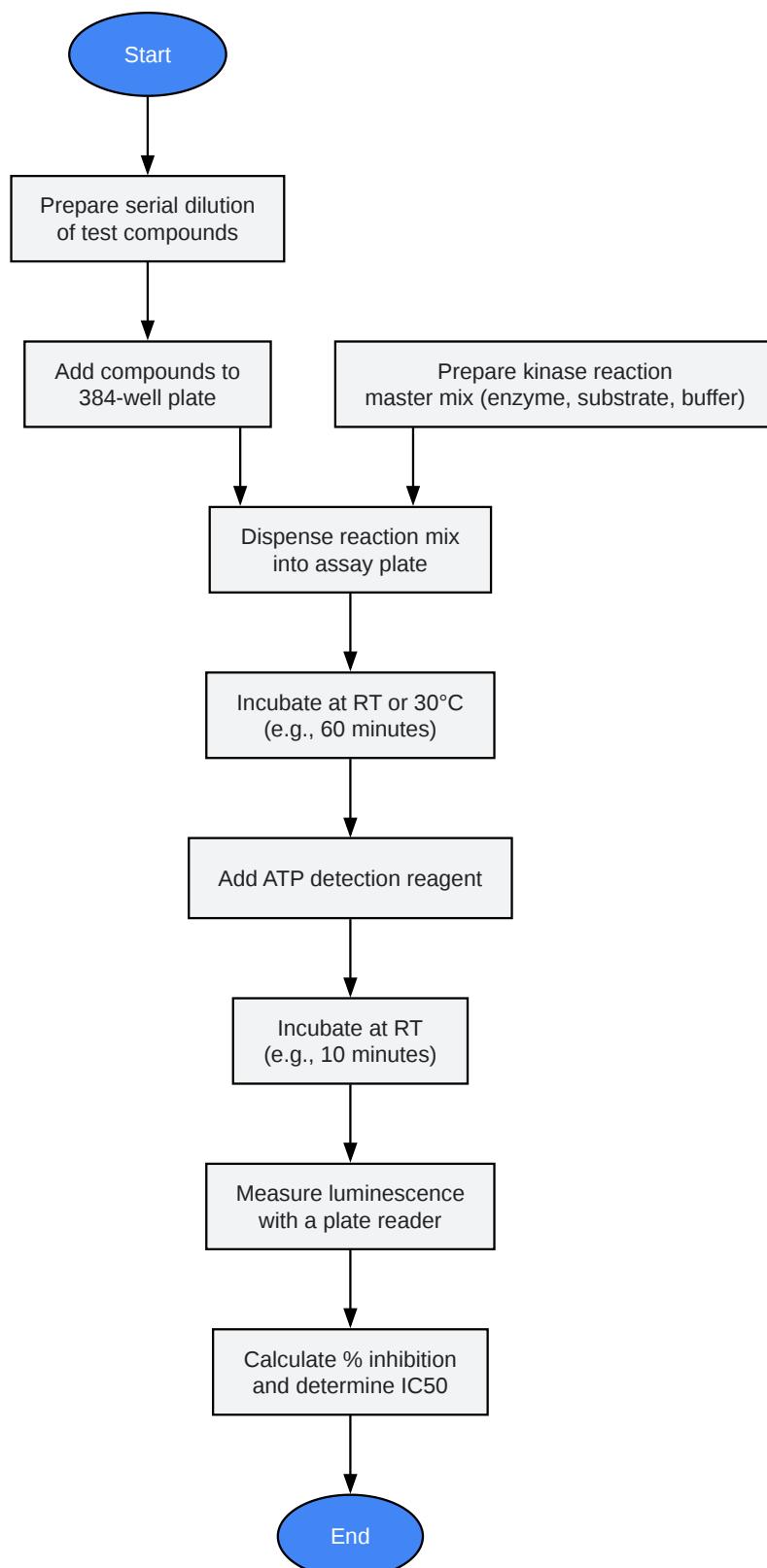
Off-Target Kinase Inhibition

The selectivity of an FGFR inhibitor against other kinases is crucial for minimizing off-target side effects.


A study comparing erdafitinib, infiratinib, and pemigatinib against a panel of 255 kinases at a 1 μ M concentration revealed distinct off-target profiles.[2] While specific data points for each off-target kinase are extensive, the general finding is that these inhibitors are highly selective for FGFRs.

Futibatinib, in a separate study against 387 kinases at a 100 nM concentration, also demonstrated high selectivity.[2]

Rogaratinib was profiled against 468 kinase targets and was found to be highly selective for FGFRs.[4] At a concentration of 1 μ M, only 18 other kinases besides FGFR1-4 showed competition binding of greater than 65%. [4]


Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the canonical FGFR signaling pathway and a typical workflow for a kinase inhibition assay.

[Click to download full resolution via product page](#)

Canonical FGFR signaling pathways.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. anncaserep.com [anncaserep.com]
- 7. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Selectivity Profiles of Leading FGFR Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1191585#comparing-the-selectivity-profiles-of-different-fgfr-inhibitors>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com